molecular formula C20H18O6 B2773824 Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300826-24-8

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2773824
CAS No.: 300826-24-8
M. Wt: 354.358
InChI Key: PALOKGMKOSCTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure that includes a benzofuran core, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the benzofuran core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: This compound has a similar ester functional group and methoxy substituent but differs in the core structure.

    Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: This compound has a bromine substituent and a methyl group, making it structurally similar but with different chemical properties.

Uniqueness

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical properties and potential biological activities that are not found in closely related compounds.

Properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-20(22)18-15-11-14(25-12-17(21)23-2)9-10-16(15)26-19(18)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALOKGMKOSCTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.